molecular formula C12H21NO4 B3002229 2-{[(Tert-butoxy)carbonyl]amino}-1-methylcyclopentane-1-carboxylic acid CAS No. 1555873-76-1

2-{[(Tert-butoxy)carbonyl]amino}-1-methylcyclopentane-1-carboxylic acid

Cat. No.: B3002229
CAS No.: 1555873-76-1
M. Wt: 243.303
InChI Key: RELMMCLJMQTQFA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-1-methylcyclopentane-1-carboxylic acid typically involves the protection of an amine with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or with mild heating .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-1-methylcyclopentane-1-carboxylic acid primarily involves the protection and deprotection of amines. The Boc group stabilizes the amine, preventing it from reacting under certain conditions. Deprotection involves the cleavage of the Boc group, usually facilitated by acids, resulting in the formation of a free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(Tert-butoxy)carbonyl]amino}-1-methylcyclopentane-1-carboxylic acid is unique due to its specific structure, which provides stability and reactivity suitable for various synthetic applications. Its cyclopentane ring and Boc-protected amine make it particularly useful in peptide synthesis and other organic transformations .

Properties

IUPAC Name

1-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-6-5-7-12(8,4)9(14)15/h8H,5-7H2,1-4H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELMMCLJMQTQFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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